molecular formula C26H26FN5O2 B2414377 N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide CAS No. 1189957-79-6

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B2414377
CAS No.: 1189957-79-6
M. Wt: 459.525
InChI Key: KNNDYXLXVDJETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-34-22-4-2-3-20(15-22)23-16-24-25(28-11-14-32(24)30-23)31-12-9-19(10-13-31)26(33)29-17-18-5-7-21(27)8-6-18/h2-8,11,14-16,19H,9-10,12-13,17H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDYXLXVDJETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrazine core, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition may lead to reduced inflammation and pain relief in various conditions.

Anticancer Activity

The compound has shown potential as an anticancer agent through its ability to inhibit specific kinases involved in cancer progression. For instance, it may target polo-like kinase 1 (Plk1), which is often deregulated in cancers. Inhibitors of Plk1 have demonstrated efficacy in preclinical studies, disrupting mitotic progression in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to its functional groups can significantly influence its biological activity. For example:

  • Substituents on the aromatic rings can enhance binding affinity and selectivity towards specific targets.
  • The presence of fluorine atoms may improve metabolic stability and lipophilicity.

Case Studies

Several case studies demonstrate the effectiveness of compounds with similar structures:

Case Study 1: Inhibition of Plk1

A study involving derivatives of pyrazolo[1,5-a]pyrimidines revealed effective inhibition of Plk1 with IC50 values in the low nanomolar range. This supports further development for cancer therapeutics based on this mechanism.

Case Study 2: PDE Inhibition

Research focused on synthesizing derivatives with enhanced potency against phosphodiesterases (PDEs). Certain modifications resulted in compounds exhibiting improved selectivity and reduced cytotoxicity, highlighting the potential for therapeutic applications in treating conditions influenced by PDE activity.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide include other pyrazolopyrazine derivatives with different substituents. Examples include:

  • N-(4-chlorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
  • N-(4-methylbenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the fluorobenzyl group, for example, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Biological Activity

N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide, also known as G435-1257, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight459.52 g/mol
Molecular FormulaC26H26FN5O2
LogP3.7137
LogD3.7064
Polar Surface Area55.232 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The structure includes a piperidine ring and a pyrazolo[1,5-a]pyrazin moiety, which are known for their bioactive properties.

Anticancer Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer potential. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit cancer cell proliferation in various studies. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

In vitro studies on similar compounds have demonstrated their ability to induce cell death in cancer cell lines such as HeLa and L929. The anticancer activity is often attributed to the interaction with specific molecular targets that regulate cell cycle and apoptosis .

Enzyme Inhibition

This compound may also exhibit inhibitory effects on various enzymes. Pyrazolo derivatives have been reported to inhibit monoamine oxidase (MAO) and other key enzymes involved in metabolic processes .

The compound's structure suggests potential interactions with enzyme active sites, leading to inhibition of enzymatic activity. This is crucial for developing therapeutic agents targeting metabolic disorders or neurodegenerative diseases.

Study on Anticancer Effects

A study published in MDPI highlighted the synthesis and evaluation of pyrazolo derivatives for their anticancer properties. The results indicated that modifications on the pyrazolo ring could enhance cytotoxicity against cancer cells, suggesting that this compound might be optimized for better efficacy .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition capabilities of similar compounds. It was found that certain derivatives exhibited significant IC50 values against PTP1B (Protein Tyrosine Phosphatase 1B), which is implicated in insulin signaling and cancer progression . Although specific data for G435-1257 is limited, the structural similarities suggest it could possess comparable activities.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazolo-pyrimidine scaffolds with substituted piperidine derivatives. For example, chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) can react with pyrazolo-pyrimidinone intermediates under reflux conditions in acetonitrile to form the core structure . Validation of intermediates is achieved via HPLC purity analysis (>95%) and 1H/13C NMR spectroscopy to confirm substituent positions and regioselectivity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Essential for confirming substituent connectivity (e.g., distinguishing methoxyphenyl vs. fluorophenyl groups) and detecting conformational isomers .
  • X-ray crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives with similar fluorophenyl substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H19ClFN5O4) and isotopic patterns .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves in vitro assays targeting kinases or GPCRs, using fluorometric or luminescence-based readouts. For example, pyrazolo-pyrimidine analogs are tested for anti-inflammatory activity via COX-2 inhibition assays at 10 µM concentrations . Dose-response curves (IC50 values) and selectivity profiling against related enzymes (e.g., COX-1) are recommended to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability and target binding?

  • Trifluoromethyl substitutions : Increase lipophilicity (logP) and metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
  • Piperidine ring modifications : Introducing carboxamide groups at position 4 enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Computational docking (AutoDock Vina) and MD simulations (AMBER) can predict binding modes .
  • Bioisosteric replacement : Replace methoxyphenyl with pyridinyl groups to balance solubility and potency .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control compounds to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges for kinase inhibition) to identify outliers and validate trends .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Reaction parameter screening : Use fractional factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–5 mol%) .
  • Response surface methodology (RSM) : Maximize yield by modeling interactions between reaction time and stoichiometry. For example, pyrazolo-pyrimidine syntheses achieve >80% yield at 72°C with 1.2 eq. of α-chloroacetamide .
  • Purification optimization : Compare recrystallization (acetonitrile/water) vs. column chromatography (silica gel, ethyl acetate/hexane) to balance purity (>99%) and recovery .

Q. What conformational studies are critical for understanding target selectivity?

  • Torsional angle analysis : Use X-ray crystallography or DFT calculations (B3LYP/6-31G*) to identify low-energy conformers. For example, the dihedral angle between pyrazolo-pyrimidine and piperidine rings impacts kinase selectivity .
  • Solvent-dependent NMR : Compare DMSO-d6 vs. CDCl3 spectra to assess intramolecular hydrogen bonding and flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.